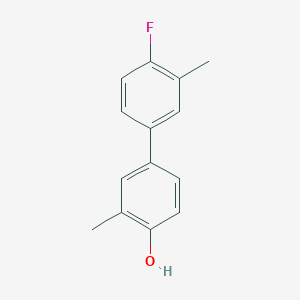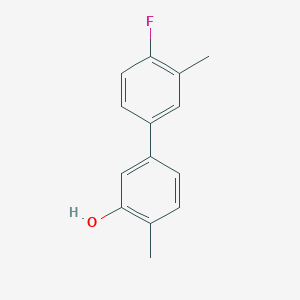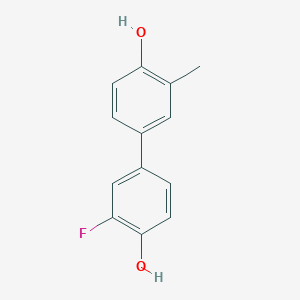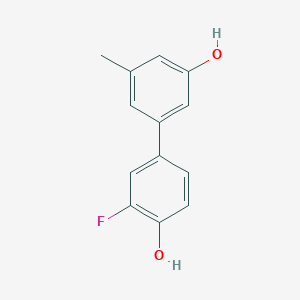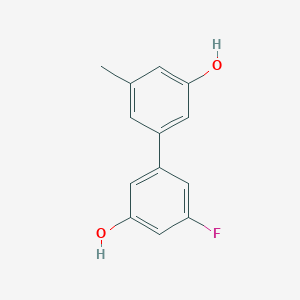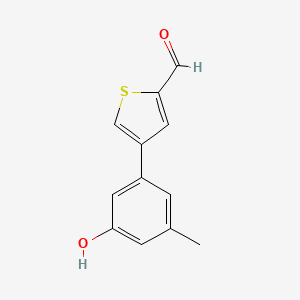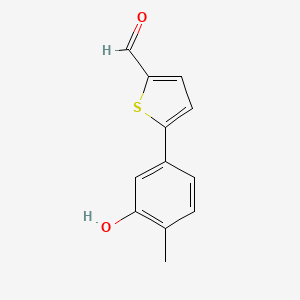
5-(5-Formylthiophen-2-yl)-2-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Formylthiophen-2-yl)-2-methylphenol, 95% (5-FTP-2-MP) is a phenolic compound with a high degree of solubility in organic solvents. It is an important intermediate in the synthesis of various pharmaceuticals, and has been used for a variety of scientific and research applications.
Applications De Recherche Scientifique
5-(5-Formylthiophen-2-yl)-2-methylphenol, 95% has a wide range of scientific research applications. It has been used as a reagent in the synthesis of various pharmaceuticals and as a starting material for the synthesis of other compounds. In addition, it has been used as an antioxidant in the synthesis of polymers, as a catalyst in organic synthesis, and as a reagent in the synthesis of heterocyclic compounds. It has also been used as a fluorescent dye in biochemical assays, as a precursor in the synthesis of nanoparticles, and as a component in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 5-(5-Formylthiophen-2-yl)-2-methylphenol, 95% is not fully understood. However, it is believed to act as a pro-oxidant, which means that it can promote the oxidation of other molecules. It is also believed to act as a catalyst in organic synthesis, where it can facilitate the formation of new compounds. In addition, it is believed to have antioxidant properties, which means that it can inhibit the oxidation of other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Formylthiophen-2-yl)-2-methylphenol, 95% are not well understood. However, it is believed to have antioxidant properties, which means that it can inhibit the oxidation of other molecules and may have beneficial effects on cell health. In addition, it is believed to have anti-inflammatory and anti-cancer properties, although further research is needed to confirm these effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(5-Formylthiophen-2-yl)-2-methylphenol, 95% in laboratory experiments is its high solubility in organic solvents. This makes it easy to work with and allows for precise control over the reaction conditions. However, it is important to note that 5-(5-Formylthiophen-2-yl)-2-methylphenol, 95% is a hazardous material and should be handled with care. In addition, it is important to ensure that the reaction conditions are carefully controlled to prevent the formation of unwanted byproducts.
Orientations Futures
There are numerous potential future directions for the use of 5-(5-Formylthiophen-2-yl)-2-methylphenol, 95%. For example, further research is needed to better understand its biochemical and physiological effects. In addition, it could be used as a starting material for the synthesis of other compounds, or as a component in the synthesis of other materials. Finally, it could be used as a fluorescent dye in biochemical assays, or as a precursor in the synthesis of nanoparticles.
Méthodes De Synthèse
The synthesis of 5-(5-Formylthiophen-2-yl)-2-methylphenol, 95% can be achieved via a variety of methods. The most commonly used methods involve the oxidation of thiophenols, the condensation of aldehydes with thiophenols, and the reaction of thiophenols with formaldehyde. The oxidation of thiophenols is a two-step process which involves the oxidation of the thiophenol to the sulfoxide and then to the sulfone. The condensation of aldehydes with thiophenols is a one-step reaction that produces the desired 5-(5-Formylthiophen-2-yl)-2-methylphenol, 95%. Finally, the reaction of thiophenols with formaldehyde produces 5-(5-Formylthiophen-2-yl)-2-methylphenol, 95% in a single step.
Propriétés
IUPAC Name |
5-(3-hydroxy-4-methylphenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-8-2-3-9(6-11(8)14)12-5-4-10(7-13)15-12/h2-7,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHFKRFMNPUHJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(S2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683770 |
Source


|
| Record name | 5-(3-Hydroxy-4-methylphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261985-72-1 |
Source


|
| Record name | 5-(3-Hydroxy-4-methylphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


